REACTION_SMILES
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[C:16](=[O:17])([O-:18])[O-:19].[C:1](=[O:2])([CH3:3])[O:4][CH2:5][c:6]1[n:7][cH:8][c:9]([O:12][CH:13]([CH3:14])[CH3:15])[cH:10][cH:11]1.[CH3:22][OH:23].[K+:20].[K+:21]>>[OH:4][CH2:5][c:6]1[n:7][cH:8][c:9]([O:12][CH:13]([CH3:14])[CH3:15])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCc1ccc(OC(C)C)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(C)Oc1ccc(CO)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |